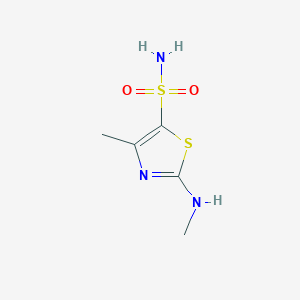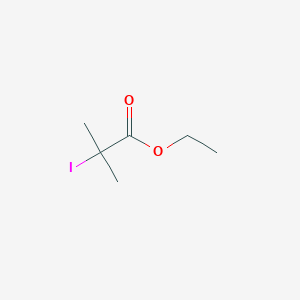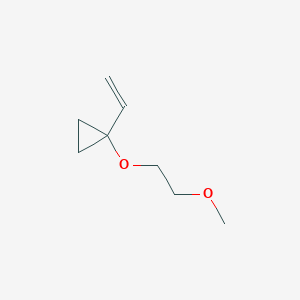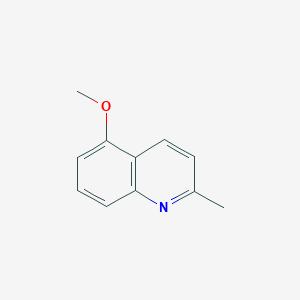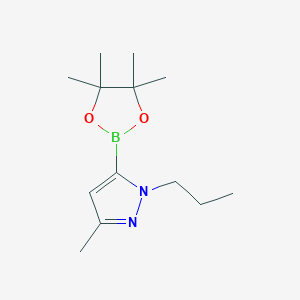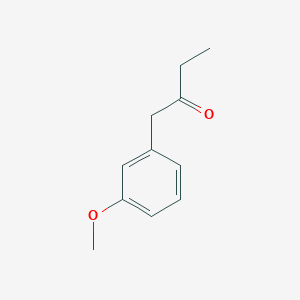
1-(3-Methoxyphenyl)butan-2-one
Descripción general
Descripción
1-(3-Methoxyphenyl)butan-2-one is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known as 2-Butanone, 1-(3-methoxyphenyl)- .
Synthesis Analysis
The synthesis of 4-(4-methoxyphenyl)butan-2-one can be achieved directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)butan-2-one consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
Catalytic Applications
1-(3-Methoxyphenyl)butan-2-one plays a significant role in catalytic processes. For example, Morad et al. (2017) demonstrated its use in the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This process involves dehydrogenation, aldol condensation, and hydrogenation steps, showcasing the compound's versatility in catalytic reactions (Morad et al., 2017).
Synthesis and Structural Studies
The compound has also been studied for its synthetic and structural applications. For instance, Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, where 1-(3-Methoxyphenyl)butan-2-one served as a key intermediate in the electrocatalytic hydrogenation process (Bryan & Grimshaw, 1997).
Fragrance Synthesis
In the field of fragrance synthesis, 1-(3-Methoxyphenyl)butan-2-one has been utilized as a significant component. Kuznetsov et al. (2015) conducted a study focusing on the synthesis of fragrant compounds, where derivatives of 1-(3-Methoxyphenyl)butan-2-one played a central role in producing distinct fragrances (Kuznetsov et al., 2015).
Biomedical Applications
In biomedical research, derivatives of 1-(3-Methoxyphenyl)butan-2-one have shown potential. For example, Wang et al. (2021) isolated novel derivatives of this compound from Achyrocline satureioides, demonstrating their anti-Gram-negative bacterial properties and significant impact on anti-H1299 cells, indicating potential medicinal applications (Wang et al., 2021).
Environmental and Material Science
The compound's applications extend to environmental and material science as well. Olasunkanmi et al. (2016) included derivatives of 1-(3-Methoxyphenyl)butan-2-one in their study on corrosion inhibitors for mild steel, showcasing the compound's potential in materials preservation and engineering (Olasunkanmi et al., 2016).
Mecanismo De Acción
The mechanism of action of zingerone, a compound closely related to 1-(3-Methoxyphenyl)butan-2-one, may be related to significant inhibition of the mRNA expression of inflammatory markers (TLR4, RelA, NF-kB2, TNF- α, iNOS, COX-2) indicating that zingerone interferes with cell signaling pathway and suppresses hyper expression of cell signaling molecules of inflammatory pathway .
Safety and Hazards
The safety data sheet for 1-(3-Methoxyphenyl)butan-2-one indicates that it should be handled with care. It is advised to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)7-9-5-4-6-11(8-9)13-2/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUYSSOGUAUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540118 | |
| Record name | 1-(3-Methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)butan-2-one | |
CAS RN |
23037-58-3 | |
| Record name | 1-(3-Methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



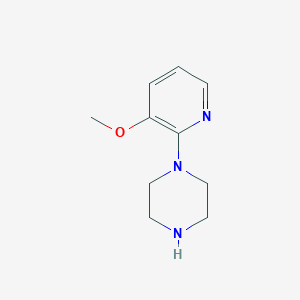

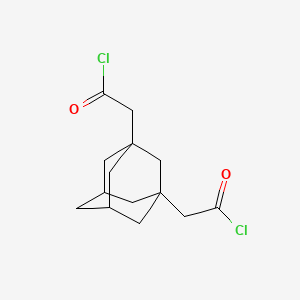
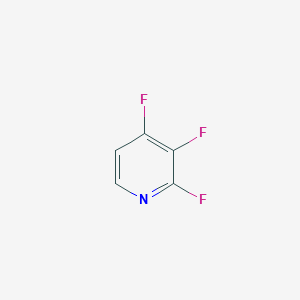

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)

